3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this protein, potentially altering cell division, migration, and survival.
Biochemical Pathways
Given its target, it is likely to impact pathways involvingcell cycle regulation and DNA repair .
Result of Action
The inhibition of Proto-oncogene tyrosine-protein kinase Src by this compound can lead to cell cycle arrest and activation of DNA repair mechanisms in response to DNA damage or unreplicated DNA . This can have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogenated compounds like bromoethane.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Shares a similar piperazine structure but differs in the substitution pattern on the benzene ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional pyridine and pyrimidine rings, making it more complex.
Uniqueness
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYSTMTUMHLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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